DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH
Brand Name: Vulcanchem
CAS No.: 289898-42-6
VCID: VC17995122
InChI: InChI=1S/C40H59N13O9/c1-21(2)32(38(60)50-33(22(3)4)37(59)48-29(19-30(41)54)36(58)46-23(5)39(61)62)49-31(55)20-45-35(57)28(9-8-18-44-40(42)43)47-34(56)24-10-12-25(13-11-24)51-52-26-14-16-27(17-15-26)53(6)7/h10-17,21-23,28-29,32-33H,8-9,18-20H2,1-7H3,(H2,41,54)(H,45,57)(H,46,58)(H,47,56)(H,48,59)(H,49,55)(H,50,60)(H,61,62)(H4,42,43,44)
SMILES:
Molecular Formula: C40H59N13O9
Molecular Weight: 866.0 g/mol

DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH

CAS No.: 289898-42-6

Cat. No.: VC17995122

Molecular Formula: C40H59N13O9

Molecular Weight: 866.0 g/mol

* For research use only. Not for human or veterinary use.

DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH - 289898-42-6

Specification

CAS No. 289898-42-6
Molecular Formula C40H59N13O9
Molecular Weight 866.0 g/mol
IUPAC Name 2-[[4-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoic acid
Standard InChI InChI=1S/C40H59N13O9/c1-21(2)32(38(60)50-33(22(3)4)37(59)48-29(19-30(41)54)36(58)46-23(5)39(61)62)49-31(55)20-45-35(57)28(9-8-18-44-40(42)43)47-34(56)24-10-12-25(13-11-24)51-52-26-14-16-27(17-15-26)53(6)7/h10-17,21-23,28-29,32-33H,8-9,18-20H2,1-7H3,(H2,41,54)(H,45,57)(H,46,58)(H,47,56)(H,48,59)(H,49,55)(H,50,60)(H,61,62)(H4,42,43,44)
Standard InChI Key IDMKHUVBTOIBBY-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Introduction

Chemical Identity and Structural Characteristics

DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is a hexapeptide sequence conjugated to the fluorescence quencher DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). Its molecular formula is C₄₀H₅₉N₁₃O₉, with a molecular weight of 865.99 g/mol . The peptide backbone consists of the amino acids arginine (Arg), glycine (Gly), valine (Val), valine (Val), asparagine (Asn), and alanine (Ala), with DABCYL attached to the N-terminus.

Structural Features

The compound’s design leverages the DABCYL group’s quenching properties, which suppress fluorescence until enzymatic cleavage occurs. This mechanism is central to its role in fluorescence resonance energy transfer (FRET)-based assays. The absence of an EDANS fluorophore in this cleavage product distinguishes it from related substrates like Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans, which pairs DABCYL with EDANS for dual detection .

Chemical and Physical Properties

The compound’s solubility and stability are critical for experimental reproducibility.

PropertyValue
Molecular FormulaC₄₀H₅₉N₁₃O₉
Molecular Weight865.99 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (short-term), -80°C (long-term)
CAS Number289898-42-6

Table 1: Key chemical and physical properties of DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH .

Solubility and Stability Considerations

  • Solubility: The compound dissolves readily in DMSO, making it suitable for stock solutions.

  • Storage: Solutions are stable for up to 1 month at -20°C and 6 months at -80°C. Repeated freeze-thaw cycles degrade peptide integrity, necessitating aliquoted storage .

Mechanism of Action and Biochemical Applications

Role in Protease Activity Assays

DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is a cleavage product generated when the parent substrate M-2060 is hydrolyzed by CMV protease. The intact substrate incorporates both DABCYL (quencher) and EDANS (fluorophore), but cleavage separates these groups, eliminating quenching and enabling fluorescence detection. This product’s formation directly correlates with protease activity, facilitating real-time enzymatic kinetics measurements .

Specificity for CMV Protease

The peptide sequence Arg-Gly-Val-Val-Asn-Ala mirrors the cleavage site recognized by CMV protease, ensuring high specificity. This selectivity is vital for studying CMV replication mechanisms and screening antiviral compounds .

Research Applications and Findings

High-Throughput Drug Screening

The compound’s compatibility with fluorescence microplate readers allows large-scale screening of CMV protease inhibitors. Researchers quantify fluorescence increases to identify compounds that reduce cleavage efficiency .

Kinetic Studies

By monitoring fluorescence over time, scientists determine kinetic parameters such as KmK_m (Michaelis constant) and kcatk_{cat} (catalytic rate constant) for CMV protease. These studies inform drug design by elucidating enzyme-substrate interactions .

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
11.15470.23090.1155
55.77371.15470.5774
1011.54752.30951.1547

Table 2: Stock solution preparation guide for DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH .

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